molecular formula C27H20FN3OS B3892908 2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B3892908
M. Wt: 453.5 g/mol
InChI Key: PCNHVVOPVYTNCC-MXAYSNPKSA-N
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Description

2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that features a unique combination of indole, thiazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include fluorobenzyl halides, indole derivatives, and thiazole precursors. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and indole moieties, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), catalysts (e.g., palladium, copper).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the indole or fluorobenzyl groups.

Scientific Research Applications

2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(Z)-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • 2-{(Z)-1-[1-(2-bromobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • 2-{(Z)-1-[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Uniqueness

The uniqueness of 2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(2Z)-2-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3OS/c1-16-11-22-24(12-17(16)2)31-26(32)25(33-27(31)29-22)13-19-15-30(23-10-6-4-8-20(19)23)14-18-7-3-5-9-21(18)28/h3-13,15H,14H2,1-2H3/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNHVVOPVYTNCC-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6F)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6F)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 2
Reactant of Route 2
2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 3
Reactant of Route 3
2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 4
Reactant of Route 4
2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 5
Reactant of Route 5
2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 6
2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

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